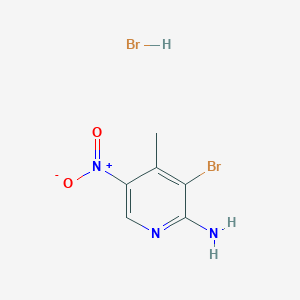

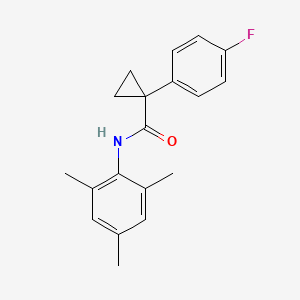

![molecular formula C16H16N2O4S2 B2696091 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 954706-98-0](/img/structure/B2696091.png)

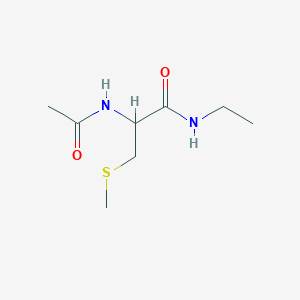

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide” is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . It has been synthesized and investigated for its antibacterial activity .

Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The 1H NMR (DMSO-d6, 500 MHz) showed δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .

Physical And Chemical Properties Analysis

The compound was synthesized as described above with a yield of 65% . The MS (ESI) showed m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide, also known as N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzene-1-sulfonamide:

Antibacterial Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide: has shown significant antibacterial properties. Research indicates that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for developing new antibacterial agents, especially in the fight against antibiotic-resistant strains .

Antifungal Properties

The compound has also been studied for its antifungal properties. It has demonstrated effectiveness against various fungal pathogens, making it a potential candidate for antifungal drug development. This is particularly important given the increasing incidence of fungal infections and the limited number of effective antifungal treatments .

Anti-inflammatory Effects

Studies have shown that N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Activity

Research has highlighted the compound’s potential in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation, making it a promising candidate for anticancer drug development .

Antiviral Activity

Preliminary studies have indicated that N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide may possess antiviral properties. It has shown activity against certain viruses, making it a potential candidate for antiviral drug development. This is particularly relevant in the context of emerging viral infections.

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides Thiazoles: having diverse biological activities Design, synthesis, characterization and analysis of anti-inflammatory compounds On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles : Neuroprotective effects of thiazole derivatives : Antioxidant properties of thiazole compounds : Enzyme inhibition by thiazole derivatives : Antiviral activity of thiazole compounds

作用機序

将来の方向性

特性

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c1-3-22-13-5-4-6-14-15(13)17-16(23-14)18-24(19,20)12-9-7-11(21-2)8-10-12/h4-10H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGDFOVHJJWKPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

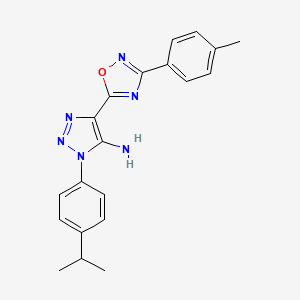

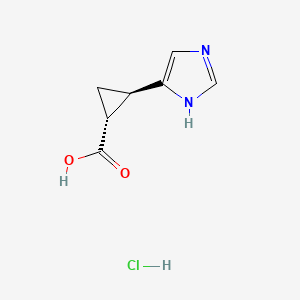

![N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2696009.png)

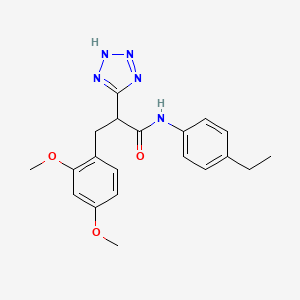

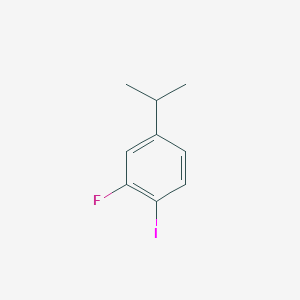

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2696021.png)

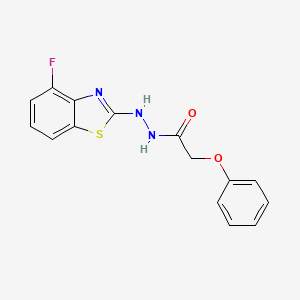

![(E)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696022.png)

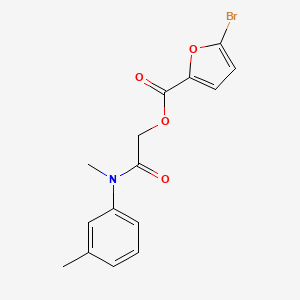

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide](/img/structure/B2696027.png)